molecular formula C12H14FN3O B11877507 3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Cat. No.: B11877507
M. Wt: 235.26 g/mol
InChI Key: SKJWBQIEGAYLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a spirocyclic compound characterized by its unique structure, which includes a fluorophenyl group and a triazaspirodecene ring. Spirocyclic compounds are known for their stability and diverse biological activities, making them valuable in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves the N-arylation of pyrazolone using a copper(I) iodide catalyst, followed by reduction to yield an amine. This amine is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc group is deprotected using hydrochloric acid in 1,4-dioxane . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro groups or other electrophiles on the aromatic ring.

Scientific Research Applications

3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The spirocyclic structure contributes to its stability and bioavailability, making it an effective compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is unique due to its oxa-triazaspirodecene ring, which imparts distinct chemical and biological properties. Its stability, reactivity, and potential bioactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14FN3O

Molecular Weight

235.26 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene

InChI

InChI=1S/C12H14FN3O/c13-10-3-1-9(2-4-10)11-15-12(17-16-11)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16)

InChI Key

SKJWBQIEGAYLQR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12N=C(NO2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.